molecular formula C10H9ClO6 B3023997 2,2'-[(2-Chloro-1,4-phenylene)bis(oxy)]diacetic acid CAS No. 84794-72-9

2,2'-[(2-Chloro-1,4-phenylene)bis(oxy)]diacetic acid

Cat. No.: B3023997
CAS No.: 84794-72-9
M. Wt: 260.63 g/mol
InChI Key: QRPNBYVVLXWRTC-UHFFFAOYSA-N
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Description

2,2’-[(2-Chloro-1,4-phenylene)bis(oxy)]diacetic acid is an organic compound with the molecular formula C10H9ClO6. This compound is characterized by the presence of two carboxylic acid groups and a chlorinated aromatic ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(2-Chloro-1,4-phenylene)bis(oxy)]diacetic acid typically involves the following steps:

    Chlorination of Hydroquinone: Hydroquinone is chlorinated to introduce a chlorine atom at the para position.

    Etherification: The chlorinated hydroquinone undergoes etherification with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the desired diacetic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination and etherification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(2-Chloro-1,4-phenylene)bis(oxy)]diacetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

    Esterification: The carboxylic acid groups can react with alcohols to form esters.

    Reduction: The compound can be reduced to form the corresponding alcohol derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted derivatives with various functional groups.

    Esterification: Formation of ester derivatives.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

2,2’-[(2-Chloro-1,4-phenylene)bis(oxy)]diacetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers and resins, where its functional groups contribute to the material properties.

Mechanism of Action

The mechanism of action of 2,2’-[(2-Chloro-1,4-phenylene)bis(oxy)]diacetic acid involves its ability to interact with various molecular targets through its reactive functional groups. The carboxylic acid groups can form hydrogen bonds and ionic interactions, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,2’-[(1,4-Phenylenebis(oxy)]diacetic acid: Lacks the chlorine atom, resulting in different reactivity and properties.

    Hydroquinone-2,2’-diacetic acid: Similar structure but without the chlorine substitution.

    4-(Carboxymethoxy)phenoxyacetic acid: Another derivative with different substitution patterns.

Uniqueness

The presence of the chlorine atom in 2,2’-[(2-Chloro-1,4-phenylene)bis(oxy)]diacetic acid imparts unique reactivity and properties, making it distinct from its analogs. This chlorine atom can participate in specific interactions and reactions that are not possible with the non-chlorinated derivatives, enhancing its utility in various applications.

Properties

IUPAC Name

2-[4-(carboxymethoxy)-3-chlorophenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO6/c11-7-3-6(16-4-9(12)13)1-2-8(7)17-5-10(14)15/h1-3H,4-5H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPNBYVVLXWRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(=O)O)Cl)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60325241
Record name 2,2'-[(2-Chloro-1,4-phenylene)bis(oxy)]diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60325241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84794-72-9
Record name NSC409415
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409415
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-[(2-Chloro-1,4-phenylene)bis(oxy)]diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60325241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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